molecular formula C14H8ClNO3S B11365872 4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11365872
M. Wt: 305.7 g/mol
InChI Key: JHPSTQJGWJPMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains a chlorophenyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 2-aminothiophene with a suitable carboxylic acid derivative can lead to the formation of the oxazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction. This can be achieved by reacting the oxazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions. This involves reacting the oxazole derivative with a suitable alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with various biological activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl 5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound has a similar structure but contains a pyrrolone ring instead of an oxazole ring.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide:

Uniqueness

4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and the development of novel materials with tailored properties.

Properties

Molecular Formula

C14H8ClNO3S

Molecular Weight

305.7 g/mol

IUPAC Name

(4-chlorophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H8ClNO3S/c15-9-3-5-10(6-4-9)18-14(17)11-8-12(19-16-11)13-2-1-7-20-13/h1-8H

InChI Key

JHPSTQJGWJPMNW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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